(4S,5S)-1,2-Dithiane-4,5-diol
Overview
Description
Compounds like “(4S,5S)-1,2-Dithiane-4,5-diol” belong to a class of organic compounds known as dithianes. Dithianes are cyclic compounds containing a 1,2-dithiane moiety, which is a six-membered ring with two sulfur atoms and four carbon atoms .
Molecular Structure Analysis
Dithianes have a six-membered ring structure with two sulfur atoms and four carbon atoms. The specific arrangement of atoms in “this compound” would depend on the stereochemistry at the 4th and 5th carbon atoms .Chemical Reactions Analysis
Dithianes are known to participate in various chemical reactions. They can act as protecting groups for carbonyl compounds during organic synthesis . The specific reactions that “this compound” can participate in would depend on its exact molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. These properties for “this compound” are not documented in the sources available to me .Scientific Research Applications
Synthesis of Sulfur-Containing Functionalized Heterocycles : 1,4-Dithiane-2,5-diol is used as a source for in situ generation of 2-mercaptoacetaldehyde, a versatile synthon for preparing sulfur-containing molecules, particularly in the construction of sulfur-containing heterocyclic compounds like thiophene and 1,3-thiazole families, crucial in organic and medicinal chemistry (Zamberlan et al., 2018).
Synthesis of Bioactive Compounds : This compound is used in the synthesis of bioactive compounds, such as the antiretroviral lamivudine. It is involved in reactions like Gewald reactions, sulfa-Michael/Henry, and sulfa-Michael/aldol sequences to obtain polysubstituted tetrahydrothiophenes and other functionalized sulfur-containing heterocycles (Luna et al., 2018).
Building Blocks for Complex Molecular Architectures : 1,4-Dithianes, like 1,2-Dithiane-4,5-diol, are used as building blocks in the controlled synthesis of carbon–carbon bonds, contributing to the assembly of a wide array of complex molecular architectures, including lipids, carbohydrates, and carbocyclic scaffolds (Ryckaert et al., 2023).
Biomedical Applications : The compound is used as a monomer to synthesize aliphatic random copolyester (PDDD), showing potential in biomedical applications due to its favorable and tunable physical, thermal, and biological properties (Balachandran et al., 2019).
Synthetic Applications in Organic Chemistry : It's used in various synthetic applications, such as the diastereoselective synthesis of biheterocyclic tetrahydrothiophene derivatives (Zhong et al., 2015).
Theoretical Studies in Organic Chemistry : Theoretical investigations into reactions involving 1,4-dithiane-2,5-diol provide insights into mechanisms and diastereoselectivity, crucial for developing new synthetic methodologies (Zheng et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4S,5S)-dithiane-4,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGMOWHXEQDBBV-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CSS1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CSS1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190534 | |
Record name | 4,5-Dihydroxy-1,2-dithiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14193-38-5, 37031-12-2 | |
Record name | (±)-trans-1,2-Dithiane-4,5-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14193-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S,5S)-4,5-Dihydroxy-1,2-dithiane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037031122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroxy-1,2-dithiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1,2-dithiane-4,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4S,5S)-1,2-DITHIANE-4,5-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T052MD8AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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